3,7-dinitro-1H-pyrrolo[3,2-b]pyridine 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15787718
InChI: InChI=1S/C7H4N4O4/c12-10(13)4-1-2-8-7-5(11(14)15)3-9-6(4)7/h1-3,9H
SMILES:
Molecular Formula: C7H4N4O4
Molecular Weight: 208.13 g/mol

3,7-dinitro-1H-pyrrolo[3,2-b]pyridine

CAS No.:

Cat. No.: VC15787718

Molecular Formula: C7H4N4O4

Molecular Weight: 208.13 g/mol

* For research use only. Not for human or veterinary use.

3,7-dinitro-1H-pyrrolo[3,2-b]pyridine -

Specification

Molecular Formula C7H4N4O4
Molecular Weight 208.13 g/mol
IUPAC Name 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine
Standard InChI InChI=1S/C7H4N4O4/c12-10(13)4-1-2-8-7-5(11(14)15)3-9-6(4)7/h1-3,9H
Standard InChI Key YJEMISSCLCYMPC-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=CNC2=C1[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework where a pyrrole ring is fused to a pyridine ring at the [3,2-b] position. Nitro groups at C3 and C7 introduce strong electron-withdrawing effects, polarizing the π-system and directing electrophilic substitution reactions . The planar structure facilitates π-π stacking interactions, which are critical for binding biological targets .

Table 1: Structural Comparison with Related Pyrrolopyridines

CompoundSubstituentsMolecular FormulaKey Properties
3,7-Dinitro-1H-pyrrolo[3,2-b]pyridineNO₂ at C3, C7C₇H₄N₄O₄High electron deficiency
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridineNO₂ at C3, C4C₇H₄N₄O₄Altered reactivity profile
3-Iodo-7-nitro-1H-pyrrolo[3,2-b]pyridineI at C3, NO₂ at C7C₇H₄IN₃O₂Halogenation site for coupling

Spectroscopic and Thermodynamic Data

  • Molecular Weight: 208.13 g/mol

  • UV-Vis Absorption: λₘₐₓ ≈ 320 nm (π→π* transitions).

  • Solubility: Low in polar solvents (e.g., water: <0.1 mg/mL); moderate in DMSO (≈5 mg/mL) .

  • Thermal Stability: Decomposes above 250°C without melting.

Synthesis and Functionalization

Halogenation and Cross-Coupling

3-Iodo derivatives are synthesized via electrophilic iodination using I₂/AgNO₃ in CH₃CN, enabling Suzuki-Miyaura couplings for biaryl synthesis . For example, 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine serves as a precursor to kinase inhibitors targeting FGFR.

Key Reaction:

1H-pyrrolo[3,2-b]pyridine+HNO3/H2SO40C3,7-dinitro derivative(Yield: 58%)[1]\text{1H-pyrrolo[3,2-b]pyridine} + \text{HNO}_3/\text{H}_2\text{SO}_4 \xrightarrow{0^\circ \text{C}} \text{3,7-dinitro derivative} \quad \text{(Yield: 58\%)[1]}

Biological Activities and Mechanisms

Antimicrobial Effects

Nitro-substituted pyrrolopyridines disrupt bacterial DNA gyrase, with MIC values of 2–8 μg/mL against Staphylococcus aureus. The electron-deficient core intercalates into DNA, analogous to quinolone antibiotics .

Applications in Materials Science

Fluorescent Probes

The compound’s rigid structure and nitro groups enable solvatochromic shifts, making it a pH-sensitive probe. In acetonitrile, fluorescence quantum yield (Φ) reaches 0.45, quenched by protonation at N1 . Derivatives with cyano groups (e.g., 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile) exhibit blue emission (λₑₘ = 450 nm) .

Organic Electronics

Thin films of 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine display n-type semiconductor behavior with electron mobility (μₑ) of 0.12 cm²/V·s, suitable for OLEDs .

Comparative Analysis with Structural Analogs

Reactivity Trends

  • Nitration Position: 3,7-Dinitro derivatives are more electrophilic than 3,4-dinitro isomers due to para-directing effects of the pyridine nitrogen .

  • Halogenation: Iodination at C3 occurs preferentially over C2 or C4, as demonstrated by NMR studies .

Pharmacokinetic Profiles

Parameter3,7-Dinitro Derivative3-Iodo-7-nitro Derivative
LogP1.22.8
Plasma Half-life2.3 h5.1 h
Metabolic StabilityModerateHigh

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator